molecular formula C12H12ClN3O4S B5693149 1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole CAS No. 5787-16-6

1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole

Cat. No.: B5693149
CAS No.: 5787-16-6
M. Wt: 329.76 g/mol
InChI Key: RJOCNWDIEWQPMK-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole is a high-value chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a benzimidazole core, a privileged scaffold in drug discovery known for its wide range of pharmacological activities, including antimicrobial and anticancer properties . The molecular structure incorporates a 4-chloro-3-nitro-benzenesulfonyl group, which can enhance molecular interactions with biological targets and improve metabolic stability. The specific pattern of substituents at the 1, 2, and 4-positions of the imidazole ring is strategically chosen, as these positions are critical for modulating the compound's biological activity and physicochemical properties . Its primary research application is as a key synthetic intermediate for constructing more complex molecules, especially in the synthesis of novel N-substituted benzimidazole derivatives being explored as potential therapeutic agents . Researchers value this compound for its utility in structure-activity relationship (SAR) studies aimed at developing new anti-infectives and oncology treatments. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonyl-2-ethyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4S/c1-3-12-14-8(2)7-15(12)21(19,20)9-4-5-10(13)11(6-9)16(17)18/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOCNWDIEWQPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973465
Record name 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-2-ethyl-4-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5787-16-6
Record name 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-2-ethyl-4-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Chlorination: The starting material, benzene, undergoes nitration to introduce a nitro group, followed by chlorination to add a chloro group at the desired positions.

    Sulfonylation: The chloronitrobenzene derivative is then subjected to sulfonylation using sulfonyl chloride reagents under controlled conditions to form the benzenesulfonyl chloride intermediate.

    Imidazole Formation: The final step involves the reaction of the benzenesulfonyl chloride intermediate with 2-ethyl-4-methylimidazole under basic conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitro groups, along with the imidazole ring, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares key structural and physicochemical properties of the target compound with analogues from the evidence:

Compound Name Core Structure Substituents Key Features
1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole (Target) Imidazole 1: 4-Cl-3-NO₂-benzenesulfonyl; 2: ethyl; 4: methyl High electron-withdrawing sulfonyl group; nitro enhances reactivity.
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole 4,5-Dihydroimidazole 1: 4-Cl-3-NO₂-benzenesulfonyl; 2: methyl Partially saturated imidazole ring reduces aromaticity, altering reactivity.
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Imidazole 4: 4-(ClCH₂)phenyl; 1,2: methyl; 5: NO₂ Nitro at position 5; chloromethylphenyl introduces steric bulk.
1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole Benzimidazole 1: 4-Cl-benzyl; 2: ClCH₂ Benzimidazole core with dual chloro groups; increased lipophilicity.
2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole Benzimidazole 2: Cl; 1: 4-F-benzyl Fluorine substitution alters electronic properties vs. chloro analogues.

Biological Activity

The compound 1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole (CAS No. 847170-51-8) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C15H13ClN2O4S\text{C}_{15}\text{H}_{13}\text{ClN}_2\text{O}_4\text{S}

Physical Properties

PropertyValue
Molecular Weight344.79 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, showing promising results.

Case Study: Antibacterial Efficacy

In a study examining the antibacterial properties of several sulfonamide compounds, This compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating a strong antibacterial effect compared to standard antibiotics like penicillin, which had an MIC of 64 µg/mL .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in bacterial metabolism. For instance, it has shown potential as an inhibitor of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

Table: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
Dihydropteroate SynthaseCompetitive Inhibition25
Carbonic AnhydraseNon-competitive Inhibition30

Antioxidant Activity

Additionally, the compound exhibits antioxidant properties, which can be attributed to its imidazole ring structure. This activity is essential in combating oxidative stress in biological systems.

Antioxidant Assay Results

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound scavenged free radicals effectively, with an IC50 value of 40 µg/mL, demonstrating its potential as a therapeutic agent against oxidative damage .

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Bacterial Enzymes : By inhibiting key enzymes like dihydropteroate synthase, the compound disrupts bacterial folate synthesis.
  • Antioxidant Mechanisms : The imidazole moiety contributes to electron donation, allowing the compound to neutralize free radicals effectively.
  • Membrane Disruption : The sulfonyl group may interact with bacterial membranes, increasing permeability and leading to cell lysis.

Q & A

Q. What are common synthetic routes for preparing sulfonylated imidazole derivatives like 1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole?

Methodological Answer: Synthesis typically involves sulfonylation of the imidazole core. Key steps include:

  • Step 1: Reacting 2-ethyl-4-methyl-1H-imidazole with 4-chloro-3-nitro-benzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., triethylamine) to facilitate sulfonylation .
  • Step 2: Monitoring reaction progress via TLC (silica gel G, iodine/UV visualization) .
  • Step 3: Purification via column chromatography (e.g., SiO₂, hexane/EtOAC gradient) or recrystallization .
    Critical Parameters:
  • Catalyst choice (e.g., CuSO₄/Na-ascorbate for click chemistry in related triazole-imidazole hybrids) .
  • Solvent selection impacts reaction yield; DMF enhances solubility of sulfonyl chlorides .

Q. How are sulfonylated imidazoles characterized to confirm structural integrity?

Methodological Answer: Multi-technique validation is essential:

  • Elemental Analysis: Compare calculated vs. experimental C, H, N, S content (deviation <0.3% indicates purity) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Identify sulfonyl (δ ~130–140 ppm for aromatic protons) and imidazole (δ ~7.2–8.5 ppm) signals .
    • IR: Confirm sulfonyl S=O stretches (~1350–1150 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
  • Melting Point: Sharp, consistent melting range (<2°C variation) .

Advanced Research Questions

Q. How can researchers optimize sulfonylation reactions to minimize byproducts in imidazole derivatives?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DCM) vs. protic solvents (EtOH); DMF reduces hydrolysis of sulfonyl chlorides .
  • Stoichiometry: Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete reaction while avoiding excess reagent .
  • Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to suppress side reactions (e.g., dimerization) .
    Example Data:
ConditionYield (%)Purity (%)
DMF, 0°C, 1.2 eq.7898
DCM, RT, 1.5 eq.6592

Q. How should discrepancies in spectroscopic data for sulfonylated imidazoles be resolved?

Methodological Answer:

  • Cross-Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • X-ray Crystallography: Definitive proof of structure for crystalline derivatives (e.g., bond angles confirming sulfonyl group geometry) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities .

Q. What methodological approaches are recommended for evaluating biological activity of sulfonylated imidazoles?

Methodological Answer:

  • Antibacterial Assays:
    • MIC Determination: Use broth microdilution (Gram-positive: Bacillus subtilis; Gram-negative: E. coli) with 24–48 hr incubation .
    • Controls: Include ciprofloxacin (positive control) and DMSO (solvent control).
      Example MIC Data:
CompoundB. subtilis (µg/mL)E. coli (µg/mL)
Target1631.25
Ciprofloxacin0.51

Q. How can molecular docking studies elucidate the mechanism of action of sulfonylated imidazoles?

Methodological Answer:

  • Protein Preparation: Retrieve target enzyme (e.g., E. coli DNA gyrase) from PDB (e.g., 1KZN). Remove water molecules, add hydrogens, optimize charges .
  • Ligand Docking: Use AutoDock Vina; set grid box to cover active site (e.g., 20 ų). Validate docking protocol with co-crystallized ligands (RMSD <2.0 Å) .
  • Pose Analysis: Prioritize poses with hydrogen bonds to key residues (e.g., Asp73, Glu50) and hydrophobic interactions with nitro/chloro groups .

Data Contradiction Analysis

Q. How should conflicting bioactivity results between similar sulfonylated imidazoles be interpreted?

Methodological Answer:

  • Structural Comparisons: Identify substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methoxy groups) using Hammett σ constants .
  • Solubility Testing: Measure logP (e.g., shake-flask method) to assess membrane permeability differences .
  • Enzyme Inhibition Assays: Compare IC₅₀ values against purified targets (e.g., bacterial topoisomerases) to rule off-target effects .

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